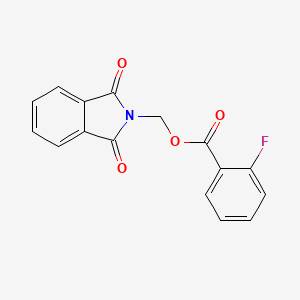

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which combines a phthalimide moiety with a fluorinated benzoate ester, making it a subject of interest in various fields of study.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate typically involves the reaction of phthalic anhydride with 2-fluorobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters ensures efficient and cost-effective production .

Analyse Des Réactions Chimiques

Esterification

-

Mechanism : Nucleophilic attack of the isoindoline’s hydroxyl group (if present) or direct coupling via acid chlorides.

-

Reagents : 2-fluorobenzoic acid, acid chlorides (e.g., SOCl₂), or coupling agents (e.g., EDCl/HOBt).

-

Conditions : Anhydrous solvents (e.g., THF, DCM) and controlled temperatures (0–50°C).

Substitution Reactions

-

Functional Group Target : The ester group (-COOCH₃) may undergo nucleophilic substitution (e.g., hydrolysis to carboxylic acids under basic conditions).

-

Reagents : Alkaline hydroxides (e.g., NaOH) or enzymes (e.g., lipases for selective hydrolysis).

Oxidation/Reduction

-

Oxidation : The isoindoline ring may undergo oxidation to form quinone derivatives.

-

Reduction : Reducing agents (e.g., NaBH₄) could reduce ketone groups to alcohols.

Coupling Reactions

-

Mitsunobu/Wittig Reactions : The methyl ester group could participate in cross-coupling reactions using reagents like DIAD (diisopropyl azodicarboxylate) and triphenylphosphine (TPP) .

Stability and Reactivity

The 2-fluoro substituent on the benzoate group likely enhances electrophilicity , making the ester more susceptible to nucleophilic attack. The isoindoline ring’s electron-deficient nature (due to the 1,3-dioxo groups) may stabilize intermediates during reactions.

Kinetic Considerations

-

Ester Hydrolysis : Rate depends on pH and steric hindrance. The methyl group’s small size facilitates hydrolysis compared to bulkier esters.

-

Regioselectivity : Substitution reactions on the isoindoline ring may prefer positions adjacent to the electron-withdrawing oxo groups.

Reaction Pathways and Data

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of isoindole compounds exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, showing potential in inducing apoptosis and inhibiting cell proliferation. For instance, studies indicate that similar compounds have successfully targeted glioblastoma cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antidiabetic Properties

Compounds related to (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate have been investigated for their anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster have shown that these compounds can significantly lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions followed by cyclization processes. The ability to modify the structure allows for the exploration of various derivatives, which can enhance biological activity or alter pharmacokinetic properties.

Material Science Applications

Beyond medicinal uses, this compound can also serve as a precursor in the synthesis of advanced materials. Its structural features allow it to participate in the formation of polymers or as a dye in photonic applications. Research into its photophysical properties indicates potential utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicity assessments suggest that while some derivatives exhibit low toxicity profiles, comprehensive studies are necessary to establish safety across various biological systems .

Mécanisme D'action

The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1,3-Dioxoisoindolin-2-yl)methyl benzoate

- (1,3-Dioxoisoindolin-2-yl)methyl 4-fluorobenzoate

- (1,3-Dioxoisoindolin-2-yl)methyl 3-fluorobenzoate

Uniqueness

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzoate ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Activité Biologique

The compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate is a derivative of isoindole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FNO4. The compound features an isoindole core with dioxo substituents and a fluorobenzoate moiety, which may influence its biological interactions.

Antioxidant Activity

Research indicates that derivatives of isoindole compounds exhibit significant antioxidant properties. In particular, studies have shown that similar compounds can scavenge free radicals effectively, suggesting that this compound may also possess antioxidant capabilities. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of related isoindole derivatives. For instance, compounds with similar structural motifs demonstrated effectiveness against a range of bacterial strains. While specific data on this compound is limited, its structural relatives suggest potential antimicrobial efficacy .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, related isoindole derivatives have been shown to inhibit tyrosinase activity, which is relevant in treating hyperpigmentation disorders. The inhibition mechanism involves blocking the enzyme's active site or altering its conformation .

Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant properties of various isoindole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives significantly reduced DPPH radical concentrations compared to controls. Although specific data for this compound was not provided, the trend suggests a promising antioxidant profile.

Study 2: Enzyme Inhibition Profile

In another study focusing on tyrosinase inhibition, various isoindole derivatives were tested against mushroom tyrosinase. The most effective inhibitors showed IC50 values significantly lower than standard inhibitors like kojic acid. This suggests that this compound may also exhibit strong inhibitory effects.

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| Compound C | 5.0 | 4x stronger |

| Compound D | 8.0 | 2x stronger |

| (1,3-Dioxo...) | TBD | TBD |

Propriétés

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO4/c17-13-8-4-3-7-12(13)16(21)22-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPALVTZEYPVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.